molecular formula C9H13ClO2S B2794137 (3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride CAS No. 2287279-28-9

(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride

Cat. No.: B2794137
CAS No.: 2287279-28-9
M. Wt: 220.71
InChI Key: GARBXRTYWLUGCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could potentially involve a continuous flow process to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane (BCP) species . This process can provide an attractive and straightforward access to gram quantities of selected BCP building blocks .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially include a continuous photochemical transformation of [1.1.1]propellane into valuable BCPs bearing mixed ester/acyl chloride moieties . More detailed reaction mechanisms and conditions would require further investigation.

Future Directions

The future directions for this compound could involve its use in the synthesis of more complex BCP derivatives, given its potential as a building block . Additionally, its role in the development of new pharmaceuticals and materials could be explored, given the increasing relevance of strained bicyclic substructures in medicinal chemistry .

Properties

IUPAC Name

(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO2S/c10-13(11,12)6-8-3-9(4-8,5-8)7-1-2-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARBXRTYWLUGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C23CC(C2)(C3)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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